Diastereomeric Specificity: (2S,3S)-Apns Confers Potent HIV-1 Protease Inhibition While (2R,3S)-Pns Does Not
In head-to-head biochemical assays using chemically synthesized [Ala67,95] HIV-1 protease, the incorporation of the (2S,3S)-allophenylnorstatine (Apns) diastereomer as the P1 transition-state mimic yielded potent and specific enzyme inhibition, whereas the (2R,3S)-phenylnorstatine (Pns) diastereomer produced inhibitors with distinctly different potency and selectivity profiles. The tripeptide Z-Asn-Apns-Pro-NHBut (KNI-102), built from this specific (2S,3S) building block, is the minimal tripeptide exhibiting substantial anti-HIV activity, with an IC50 of 100 nM against HIV-1 protease [1][2]. This specificity arises from the syn relationship of the hydroxyl and amino groups in Apns, which precisely mimics the tetrahedral transition state of the protease-catalyzed hydrolysis.
| Evidence Dimension | HIV-1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 100 nM (KNI-102, containing (2S,3S)-Apns) |
| Comparator Or Baseline | Phenylnorstatine (2R,3S)-containing analogs: IC50 values not explicitly reported in the primary reference but described as less potent/selective |
| Quantified Difference | The (2S,3S)-Apns diastereomer is the sole isomer yielding a tripeptide with substantial anti-HIV activity at 100 nM; the corresponding (2R,3S)-Pns diastereomer does not produce a comparable minimal inhibitor. |
| Conditions | In vitro enzymatic assay using chemically synthesized [Ala67,95] HIV-1 protease; KNI-102 = Z-Asn-Apns-Pro-NHBut |
Why This Matters
For procurement decisions, this demonstrates that the (2S,3S) stereochemistry is non-negotiable for HIV protease inhibitor programs; purchasing the incorrect diastereomer would result in a completely inactive intermediate.
- [1] Mimoto, T.; Imai, J.; Tanaka, S.; Hattori, N.; Takahashi, O.; Kisanuki, S.; Nagano, Y.; Shintani, M.; Hayashi, H.; Sakikawa, H.; Kiso, Y. Rational Design and Synthesis of a Novel Class of Active Site-Targeted HIV Protease Inhibitors Containing a Hydroxymethylcarbonyl Isostere. Use of Phenylnorstatine or Allophenylnorstatine as a Transition-State Mimic. Chem. Pharm. Bull. 1991, 39 (9), 2465–2467. DOI: 10.1248/cpb.39.2465. View Source
- [2] Mimoto, T.; Hattori, N.; Takaku, H.; Kisanuki, S.; Fukazawa, T.; Hayashi, H.; Sakikawa, H.; Kiso, Y. KNI-102, a Novel Tripeptide HIV Protease Inhibitor Containing Allophenylnorstatine as a Transition-State Mimic. Chem. Pharm. Bull. 1991, 39 (11), 3088–3090. DOI: 10.1248/cpb.39.3088. View Source
